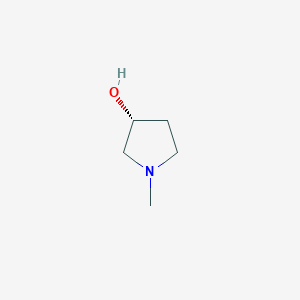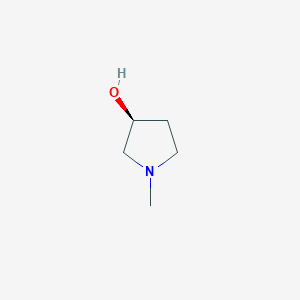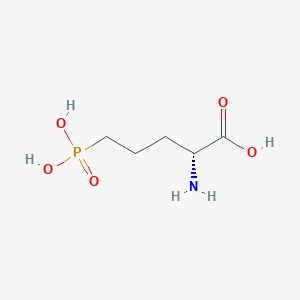
5-Phosphono-D-norvaline
Vue d'ensemble
Description
Acide D-2-amino-5-phosphonovalérique: (souvent appelé d-AP5 ) est un composé synthétique qui agit comme antagoniste sélectif du récepteur N-méthyl-D-aspartate (NMDA). Ce récepteur est un sous-type de récepteur du glutamate dans le système nerveux central qui joue un rôle crucial dans la plasticité synaptique, l'apprentissage et la mémoire. Le composé est largement utilisé dans la recherche neuropharmacologique pour étudier les fonctions et les mécanismes des récepteurs NMDA .
Mécanisme D'action
Target of Action
D-AP5, also known as ®-2-Amino-5-phosphonopentanoic acid or 5-Phosphono-D-norvaline, is a selective and competitive antagonist of the NMDA (N-methyl-D-aspartate) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
D-AP5 competes with the neurotransmitter glutamate for binding to the NMDA receptor . By binding to the receptor, D-AP5 prevents the activation of the receptor by glutamate, thereby inhibiting the receptor’s function . This inhibition occurs at the ligand-binding site of the NMDA receptor .
Biochemical Pathways
The primary biochemical pathway affected by D-AP5 is the glutamatergic signaling pathway. The NMDA receptor, which D-AP5 targets, is a critical component of this pathway. By inhibiting the NMDA receptor, D-AP5 disrupts the normal flow of ions through the receptor’s ion channel, thereby affecting the transmission of glutamatergic signals .
Pharmacokinetics
It is known that d-ap5 is a potent and fast-acting compound within in vitro preparations and can block nmda receptor action at reasonably small concentrations .
Result of Action
The inhibition of NMDA receptors by D-AP5 can have several effects at the molecular and cellular levels. For instance, it can prevent the induction of long-term potentiation (LTP), a process that is crucial for learning and memory . Additionally, D-AP5 can block the conversion of a silent synapse to an active one, as this conversion is NMDA receptor-dependent .
Analyse Biochimique
Biochemical Properties
5-Phosphono-D-norvaline plays a significant role in biochemical reactions, particularly in the context of NMDA receptor activity . It interacts with the glutamate binding site of NMDA receptors, acting as a competitive antagonist . This interaction disrupts the normal function of the receptors, which are critical for synaptic plasticity, learning, and memory .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on NMDA receptor function . By inhibiting these receptors, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to block synaptic events and plasticity, which are key processes in neuronal communication and adaptation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the glutamate site of NMDA receptors . This binding inhibits the activation of the receptors, thereby disrupting the normal flow of ions through the receptor channels . This can lead to changes in neuronal excitability and synaptic transmission .
Metabolic Pathways
This compound is involved in the glutamate signaling pathway through its interaction with NMDA receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role as an NMDA receptor antagonist
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the location of NMDA receptors, given its role as a receptor antagonist
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide D-2-amino-5-phosphonovalérique implique généralement les étapes suivantes :
Matière première : La synthèse commence avec l'acide aminé L-glutamique.
Phosphorylation : Le groupe carboxyle de l'acide L-glutamique est protégé et le groupe amino est phosphorylé à l'aide d'un agent phosphorylant tel que l'oxychlorure de phosphore.
Hydrolyse : L'intermédiaire protégé est ensuite hydrolysé pour donner de l'acide D-2-amino-5-phosphonovalérique.
Méthodes de production industrielle : La production industrielle de l'acide D-2-amino-5-phosphonovalérique suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :
Synthèse en vrac : De grandes quantités de matières premières et de réactifs sont utilisées.
Purification : Le produit brut est purifié à l'aide de techniques telles que la cristallisation ou la chromatographie pour obtenir des niveaux de pureté élevés.
Contrôle qualité : Le produit final subit un contrôle qualité rigoureux pour garantir la cohérence et la pureté
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : L'acide D-2-amino-5-phosphonovalérique peut subir des réactions d'oxydation, bien que celles-ci ne soient pas souvent étudiées.
Réduction : Le composé est relativement stable et ne subit pas facilement de réduction.
Substitution : L'acide D-2-amino-5-phosphonovalérique peut participer à des réactions de substitution, en particulier au niveau du groupe amino.
Réactifs et conditions courants :
Agents oxydants : Le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour les réactions d'oxydation.
Agents réducteurs : Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés pour les réactions de réduction.
Réactifs de substitution : Divers agents alkylants peuvent être utilisés pour les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo correspondants, tandis que les réactions de substitution peuvent donner des dérivés alkylés .
Applications de la recherche scientifique
Chimie : L'acide D-2-amino-5-phosphonovalérique est utilisé comme outil pour étudier les propriétés et les fonctions des récepteurs NMDA en recherche chimique.
Biologie : En recherche biologique, le composé est utilisé pour étudier le rôle des récepteurs NMDA dans la plasticité synaptique, l'apprentissage et la mémoire. Il est également utilisé pour étudier les mécanismes des maladies neurodégénératives et la neuroprotection .
Médecine : L'acide D-2-amino-5-phosphonovalérique présente des applications thérapeutiques potentielles dans le traitement de troubles neurologiques tels que l'épilepsie, la maladie d'Alzheimer et la douleur chronique. Il est utilisé dans des études précliniques pour évaluer l'efficacité des antagonistes des récepteurs NMDA .
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments ciblant les récepteurs NMDA. Il est également utilisé dans la production de réactifs de recherche et d'outils de diagnostic .
Mécanisme d'action
L'acide D-2-amino-5-phosphonovalérique exerce ses effets en inhibant de manière compétitive la liaison du glutamate aux récepteurs NMDA. Cette inhibition empêche l'activation du récepteur et l'afflux de calcium subséquent dans le neurone. Le blocage des récepteurs NMDA par l'acide D-2-amino-5-phosphonovalérique perturbe la transmission synaptique et la plasticité, qui sont essentielles pour les processus d'apprentissage et de mémoire. Le composé cible spécifiquement le site de liaison du glutamate sur le récepteur NMDA .
Applications De Recherche Scientifique
Chemistry: d-2-Amino-5-phosphonovaleric acid is used as a tool to study the properties and functions of NMDA receptors in chemical research.
Biology: In biological research, the compound is used to investigate the role of NMDA receptors in synaptic plasticity, learning, and memory. It is also used to study the mechanisms of neurodegenerative diseases and neuroprotection .
Medicine: d-2-Amino-5-phosphonovaleric acid has potential therapeutic applications in the treatment of neurological disorders such as epilepsy, Alzheimer’s disease, and chronic pain. It is used in preclinical studies to evaluate the efficacy of NMDA receptor antagonists .
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting NMDA receptors. It is also used in the production of research reagents and diagnostic tools .
Comparaison Avec Des Composés Similaires
Composés similaires :
Acide L-2-amino-5-phosphonovalérique (L-AP5) : Cet isomère de l'acide D-2-amino-5-phosphonovalérique est moins puissant en tant qu'antagoniste des récepteurs NMDA.
Acide D-2-amino-7-phosphonoheptanoïque (d-AP7) : Un autre antagoniste des récepteurs NMDA avec une chaîne carbonée plus longue.
Acide D-2-amino-5-phosphonopentanoïque (d-APV) : Un composé étroitement apparenté ayant des propriétés similaires.
Unicité : L'acide D-2-amino-5-phosphonovalérique est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste des récepteurs NMDA. Il a été largement étudié et est largement utilisé dans la recherche pour comprendre le rôle des récepteurs NMDA dans divers processus physiologiques et pathologiques .
Propriétés
IUPAC Name |
(2R)-2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000239 | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-68-8 | |
| Record name | (-)-2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phosphononorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Norvaline, 5-phosphono- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-phosphonovalerate, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD39X2NL7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


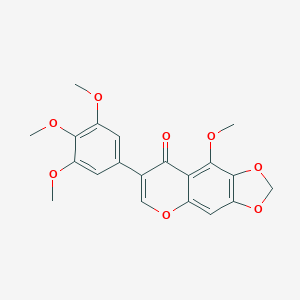
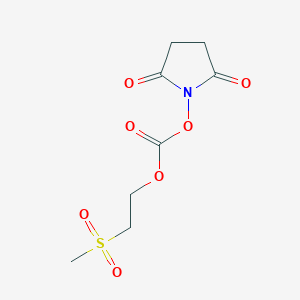


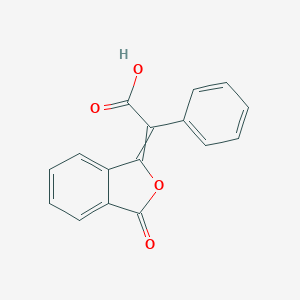
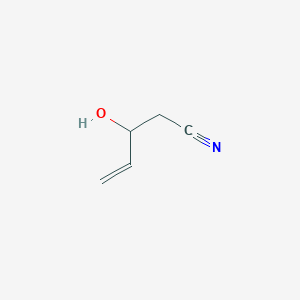
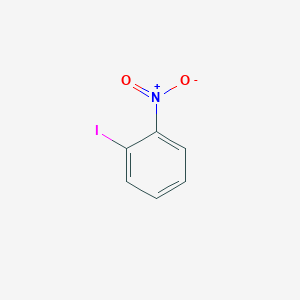
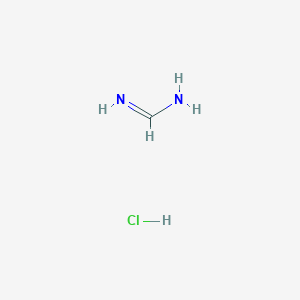
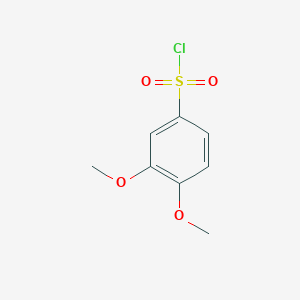
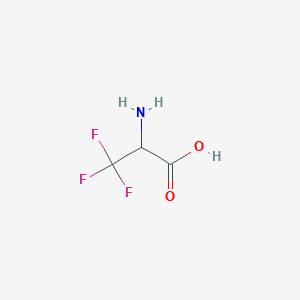
![Propan-2-yl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B31349.png)
